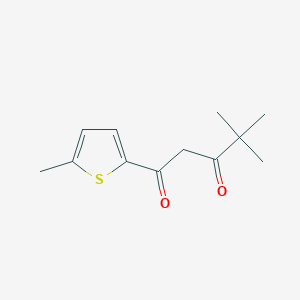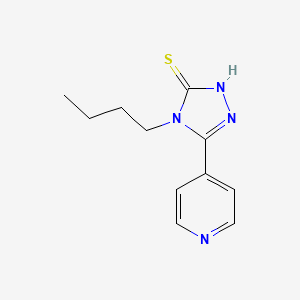![molecular formula C8H18Cl2N2 B13480726 5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
5,8-Diazaspiro[3.6]decane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Diazaspiro[3.6]decane dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a spiro compound, meaning it contains two rings that share a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diazaspiro[3.6]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dihalide with a diamine in the presence of a base. The reaction conditions often include an inert atmosphere and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5,8-Diazaspiro[3.6]decane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic compounds, while reduction can lead to simpler amine derivatives .
Scientific Research Applications
5,8-Diazaspiro[3.6]decane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,8-Diazaspiro[3.6]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,8-Diazaspiro[3.6]decane dihydrochloride include:
- 1,8-Diazaspiro[4.5]decane dihydrochloride
- 1,9-Diazaspiro[5.5]undecane
- Various spiro-heterocycles with different ring sizes and heteroatoms .
Uniqueness
What sets this compound apart is its specific ring structure and the presence of nitrogen atoms, which confer unique chemical and biological properties. This makes it particularly valuable in research focused on spirocyclic compounds and their applications .
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
5,8-diazaspiro[3.6]decane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-8(3-1)4-5-9-6-7-10-8;;/h9-10H,1-7H2;2*1H |
InChI Key |
OJHWCXSWDZRQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCNCCN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)



![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)

